

# HMR 1556 vs. Chromanol 293B: A Comparative Guide to Potency and Selectivity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |          |
|----------------|----------|
| Compound Name: | HMR 1556 |
| Cat. No.:      | B1673320 |

[Get Quote](#)

For researchers and drug development professionals investigating cardiac repolarization and potential antiarrhythmic therapies, the choice of selective ion channel blockers is critical. This guide provides a detailed comparison of two prominent IKs channel blockers, **HMR 1556** and chromanol 293B, focusing on their potency and selectivity. The information presented is supported by experimental data to aid in the selection of the most appropriate tool for specific research needs.

## Executive Summary

**HMR 1556** stands out as a significantly more potent and selective blocker of the slowly activating delayed rectifier potassium current (IKs) compared to chromanol 293B.<sup>[1][2]</sup> Experimental data consistently demonstrates that **HMR 1556** inhibits IKs at nanomolar concentrations, whereas chromanol 293B requires micromolar concentrations to achieve similar effects.<sup>[1][3]</sup> Furthermore, **HMR 1556** exhibits a superior selectivity profile, with less off-target activity on other cardiac ion channels at effective IKs-blocking concentrations.<sup>[1][4]</sup>

## Data Presentation: Potency and Selectivity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of **HMR 1556** and chromanol 293B for IKs and other key cardiac ion channels. This quantitative data highlights the differences in potency and selectivity between the two compounds.

Table 1: Potency on IKs (Slowly Activating Delayed Rectifier K+ Current)

| Compound                             | Species/Cell Type           | IC50              |
|--------------------------------------|-----------------------------|-------------------|
| HMR 1556                             | Canine Ventricular Myocytes | 10.5 nM[1][2][5]  |
| Guinea Pig Ventricular Myocytes      | 34 nM[4][5]                 |                   |
| Xenopus Oocytes (expressing minK)    | 120 nM[4]                   |                   |
| Chromanol 293B                       | Canine Ventricular Myocytes | 1.8 $\mu$ M[1][3] |
| Guinea Pig Ventricular Myocytes      | 1.02 $\mu$ M[6]             |                   |
| Xenopus Oocytes (expressing rat IKs) | 6.89 $\mu$ M[7]             |                   |

Table 2: Selectivity Profile - IC50 or % Inhibition at a Given Concentration

| Compound                           | Ion Channel                                           | Species/Cell Type                   | IC50 / % Inhibition |
|------------------------------------|-------------------------------------------------------|-------------------------------------|---------------------|
| HMR 1556                           | IKr (Rapidly Activating Delayed Rectifier K+ Current) | Canine Ventricular Myocytes         | 12.6 $\mu$ M[1][2]  |
| Ito (Transient Outward K+ Current) | Canine Ventricular Myocytes                           |                                     | 33.9 $\mu$ M[1][2]  |
| ICa,L (L-type Ca2+ Current)        | Canine Ventricular Myocytes                           |                                     | 27.5 $\mu$ M[1][2]  |
| IK1 (Inward Rectifier K+ Current)  | Canine Ventricular Myocytes                           | Unaffected[1][2]                    |                     |
| Kv1.5, Kv1.3, Kir2.1, HCN2         | Xenopus Oocytes                                       | Little to no block at 10 $\mu$ M[4] |                     |
| Chromanol 293B                     | Ito (Transient Outward K+ Current)                    | Canine Ventricular Myocytes         | 38 $\mu$ M[1][3]    |
| Human Ventricular Myocytes         |                                                       | 24 $\mu$ M[6]                       |                     |
| IKr, IK1, ICa,L                    | Canine Ventricular Myocytes                           | Unaffected at 30 $\mu$ M[3]         |                     |
| CFTR Chloride Current              | Xenopus Oocytes                                       | 19 $\mu$ M[8]                       |                     |

## Experimental Protocols

The data presented in this guide is primarily derived from whole-cell patch-clamp experiments. This technique allows for the direct measurement of ion channel currents in isolated cells.

## Whole-Cell Patch-Clamp Recording

Objective: To measure the effect of **HMR 1556** and chromanol 293B on specific ion currents in isolated cardiomyocytes or heterologous expression systems.

Methodology:

- **Cell Preparation:** Cardiomyocytes are enzymatically isolated from cardiac tissue (e.g., canine or guinea pig ventricles). Alternatively, cell lines (e.g., CHO or HEK293 cells) or Xenopus oocytes are transfected to express the specific ion channel of interest (e.g., KCNQ1/KCNE1 for IKs).
- **Pipette Preparation:** Borosilicate glass capillaries are pulled into micropipettes with a resistance of 3-7 MΩ. The pipette is filled with an internal solution mimicking the intracellular ionic composition and may contain a fluorescent dye for cell identification.
- **Gigaohm Seal Formation:** The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (>1 GΩ). This electrically isolates the patch of membrane under the pipette tip.
- **Whole-Cell Configuration:** A brief pulse of suction is applied to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.
- **Voltage Clamp:** The membrane potential is clamped at a holding potential (e.g., -40 mV or -50 mV). Specific voltage protocols are then applied to elicit the ion current of interest. For example, to record IKs, depolarizing voltage steps are applied.
- **Drug Application:** **HMR 1556** or chromanol 293B is applied to the external solution at varying concentrations. The effect on the target ion current is recorded and compared to the baseline current.
- **Data Analysis:** The magnitude of the current inhibition at each drug concentration is measured to determine the IC50 value, which represents the concentration at which the drug inhibits 50% of the current.

## Mandatory Visualizations



[Click to download full resolution via product page](#)



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. HMR 1556, a potent and selective blocker of slowly activating delayed rectifier potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chromanol 293B inhibits slowly activating delayed rectifier and transient outward currents in canine left ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of IKs channels by HMR 1556 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HMR 1556 | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 6. Effects of the chromanol 293B, a selective blocker of the slow, component of the delayed rectifier K<sup>+</sup> current, on repolarization in human and guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. enterpriseusa.com [enterpriseusa.com]
- 8. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [HMR 1556 vs. Chromanol 293B: A Comparative Guide to Potency and Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1673320#hmr-1556-vs-chromanol-293b-potency-and-selectivity>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)